N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide
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Overview
Description
The compound is an organic molecule that contains an oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom) and an amide group (a carbonyl group (C=O) attached to a nitrogen atom). The presence of these functional groups could potentially give the compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the amide group would likely have a significant impact on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the reactivity of its functional groups. The oxadiazole ring and the amide group could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring and the amide group could affect the compound’s solubility, boiling point, and melting point .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include studying its synthesis, its chemical reactivity, its physical and chemical properties, and its biological activity. Additionally, it could be interesting to explore its potential applications in areas such as medicinal chemistry or material science .
Properties
IUPAC Name |
N-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-6-17(23)20-16-8-5-4-7-15(16)19-21-18(22-24-19)14-11-9-13(2)10-12-14/h4-5,7-12H,3,6H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRMSYRPLAAQJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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